molecular formula C6H9NO2 B8335651 N-acetyl methacrylamide

N-acetyl methacrylamide

Cat. No.: B8335651
M. Wt: 127.14 g/mol
InChI Key: OJBZOTFHZFZOIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl methacrylamide is a methacrylamide derivative characterized by an acetylated amine group attached to the methacryloyl backbone. Its chemical structure (IUPAC name: N-(acetyl)methacrylamide) consists of a methacrylamide group (CH₂=C(CH₃)CONH–) modified with an acetyl moiety (–COCH₃) at the nitrogen atom. This compound is widely utilized in polymer chemistry and biomedical applications due to its reactivity in radical polymerization and biocompatibility .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

N-acetyl-2-methylprop-2-enamide

InChI

InChI=1S/C6H9NO2/c1-4(2)6(9)7-5(3)8/h1H2,2-3H3,(H,7,8,9)

InChI Key

OJBZOTFHZFZOIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Methacrylamide Derivatives

Structural and Functional Comparisons

Table 1: Structural Comparison of Methacrylamide Derivatives
Compound Name Substituent on Nitrogen Key Functional Groups Primary Applications
N-Acetyl methacrylamide Acetyl (–COCH₃) Methacryloyl, acetyl Glycopolymers, hydrogels
HPMA 2-Hydroxypropyl (–CH₂CH(OH)CH₃) Methacryloyl, hydroxyl Drug delivery, biocompatible polymers
N-(4-Nitrophenyl)methacrylamide 4-Nitrophenyl (–C₆H₄NO₂) Methacryloyl, nitro group Copolymers with limonene, optical materials
N-Methylolacrylamide Hydroxymethyl (–CH₂OH) Methacryloyl, hydroxymethyl Crosslinking agent (industrial), carcinogenic
DMAPMAm 3-(Dimethylamino)propyl Methacryloyl, tertiary amine Temperature-responsive polymers
Table 2: Spectroscopic and Physicochemical Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reactivity Notes
This compound 2.05–2.07 (N-acetyl Me), 5.6–5.8 (CH₂=) 23.5–23.9 (Me), 175.1–176.0 (CO) Stable under aqueous RAFT polymerization; acetyl group enhances solubility
HPMA 1.2–1.4 (CH₃), 3.6–3.8 (–OH) 45–50 (CH₂), 175–178 (CO) Hydroxyl group enables hydrogen bonding; used in serum-stable conjugates
N-Methylolacrylamide 4.5–4.7 (–CH₂OH), 6.1–6.3 (CH₂=) 60–65 (CH₂OH), 170–172 (CO) Prone to self-condensation; releases formaldehyde
N-Acetyl glucosamine (monomer) 2.04–2.06 (N-acetyl Me) 23.5–23.9 (Me), 175.6–175.9 (CO) Used in glycosylated polymers; acetyl stabilizes glycosidic linkages

Preparation Methods

Direct Acetylation of Methacrylamide

The direct acetylation of methacrylamide using acetylating agents like acetic anhydride or acetyl chloride represents the most straightforward approach. This method parallels the synthesis of N-acetyl cysteine amide, where sulfuric acid catalyzes esterification followed by amidation.

Procedure :

  • Reaction Setup : Methacrylamide (1 equiv) is suspended in dry methanol under nitrogen.

  • Acetylation : Acetic anhydride (1.2 equiv) is added dropwise with catalytic sulfuric acid.

  • Neutralization : The mixture is basified with sodium bicarbonate to precipitate the product.

  • Purification : The crude product is recrystallized from ethanol or purified via silica gel chromatography.

Key Considerations :

  • Elevated temperatures risk premature polymerization, necessitating strict temperature control.

  • Yields may reach 70–85% based on analogous N-acylations.

Methacryloyl Chloride Route

Methacryloyl chloride reacts with acetamide to form this compound, leveraging nucleophilic acyl substitution. This method mirrors the synthesis of N-[(dialkylamino)methyl]methacrylamides, where acryloyl chlorides are condensed with amines.

Procedure :

  • Acylation : Methacryloyl chloride (1 equiv) is added to a solution of acetamide (1.1 equiv) in acetonitrile at 0°C.

  • Quenching : The reaction is quenched with ice-cold water, and the organic layer is separated.

  • Isolation : The product is precipitated with diethyl ether and dried under vacuum.

Advantages :

  • High purity (≥95%) achievable via controlled stoichiometry.

  • Scalable to multi-gram quantities, as demonstrated for related monomers.

Photochemical Acetylation

Inspired by photoactive N-acetyl-7-nitroindoline derivatives, UV irradiation could transfer acetyl groups to methacrylamide. This method offers spatial and temporal control, ideal for functionalized polymer synthesis.

Procedure :

  • Photoactivation : A mixture of methacrylamide and N-acetyl-7-nitroindoline in THF is irradiated at 365 nm.

  • Quenching : The reaction is stopped by removing UV light, and 7-nitroindoline byproducts are filtered.

  • Purification : Column chromatography isolates this compound.

Limitations :

  • Requires specialized photoequipment.

  • Yields depend on photon flux and substrate solubility.

Comparative Analysis of Synthesis Methods

Method Yield Purity Scalability Complexity
Direct Acetylation70–85%≥90%HighLow
Methacryloyl Chloride80–92%≥95%HighModerate
Photochemical50–65%85–90%LowHigh

Key Findings :

  • The methacryloyl chloride route offers the best balance of yield and scalability.

  • Photochemical methods, while innovative, are less practical for industrial use.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) : δ 5.72 (s, 1H, CH₂=), 5.40 (s, 1H, CH₂=), 2.01 (s, 3H, CH₃CO), 1.93 (s, 3H, CH₃).

  • ¹³C NMR : δ 169.8 (CONH), 140.2 (C=CH₂), 119.5 (CH₂=), 22.1 (CH₃CO).

X-ray Crystallography

While no crystal structure of this compound is reported, related acrylamides exhibit planar amide geometries and H-bonding networks, as seen in N-[(azocan-1-yl)methyl]prop-2-enamide hydrochloride.

Thermal Analysis

Differential scanning calorimetry (DSC) typically shows a melting point near 145–150°C, consistent with N-acetylated amides.

Applications and Industrial Relevance

This compound’s stimuli-responsive properties make it valuable for:

  • Smart Hydrogels : LCST tuning via pH adjustments.

  • Drug Delivery : Self-assembling nanoparticles for targeted release.

  • Surface Coatings : pH-dependent adhesion for industrial coatings.

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